N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a 4-methylphenyl and a phenyl group attached to it.
Mechanism of Action
Target of Action
N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a derivative of thieno[2,3-d]pyrimidin-4-amine . Thieno[2,3-d]pyrimidin-4-amine derivatives have been found to exhibit a broad range of biological and pharmacological activities . They have been docked against the acetyl-CoA carboxylase enzyme , which plays a crucial role in fatty acid biosynthesis and energy metabolism.
Mode of Action
The mode of action of this compound involves interaction with its target, the acetyl-CoA carboxylase enzyme . The compound binds to the enzyme, potentially inhibiting its activity. This interaction can lead to changes in the enzyme’s function, affecting the metabolic processes it regulates.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway, regulated by the acetyl-CoA carboxylase enzyme . Inhibition of this enzyme can disrupt the production of fatty acids, affecting various downstream effects related to energy metabolism and cell membrane synthesis.
Pharmacokinetics
The degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of the acetyl-CoA carboxylase enzyme . This could lead to a decrease in fatty acid biosynthesis, potentially affecting energy metabolism and cell membrane synthesis in the organism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamides in the presence of these reagents to form the thieno[2,3-d]pyrimidin-4-one intermediate .
Industrial Production Methods
Industrial production methods for thienopyrimidines, including this compound, often involve large-scale cyclization reactions using efficient and cost-effective reagents. The use of dimethylformamide dimethylacetal (DMF-DMA) and primary amines has been reported for the synthesis of thienopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted thienopyrimidine derivatives .
Scientific Research Applications
N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a fused pyrimidine ring and are known for their kinase inhibitory properties.
Uniqueness
N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent. The presence of the 4-methylphenyl and phenyl groups contributes to its selectivity and potency in inhibiting specific molecular targets .
Properties
IUPAC Name |
N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c1-13-7-9-15(10-8-13)22-18-17-16(14-5-3-2-4-6-14)11-23-19(17)21-12-20-18/h2-12H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXGPGNSBKNLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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